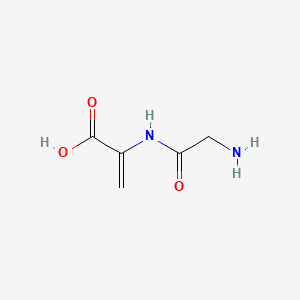

Glycyldehydroalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glycyldehydroalanine is a biochemical.

Wissenschaftliche Forschungsanwendungen

Synthesis of Glycyldehydroalanine Derivatives

The synthesis of this compound derivatives has been explored extensively. One notable approach involves the dehydration of serine residues to yield this compound, which can then be incorporated into peptide chains:

| Compound | Synthetic Method | Isolated Yield |

|---|---|---|

| 1a | Dehydration of serine residues (MsCl, Et3N, DBU in DMF at -10 °C) | 70% |

| 1b | Coupling of dipeptide building blocks (mixed anhydride method) | 48% |

| 3 | Coupling of dipeptide building blocks (guanidinium salt method) | 66% |

This table summarizes various synthetic methods for producing this compound derivatives, highlighting their yields and efficiency in laboratory settings .

Antiproliferative Activity

Research has demonstrated that this compound derivatives exhibit antiproliferative activity against various cancer cell lines. A study reported the synthesis of tetrapeptides containing this compound, which showed promising results against urinary bladder transitional cell carcinoma . The activity was attributed to the unique structural characteristics of the dehydroamino acid, which enhances interaction with biological targets.

Development of Artzymes

This compound serves as a building block for the development of artificial enzymes (artzymes). These enzymes are designed to mimic natural enzymatic functions and can be utilized in biocatalysis. The incorporation of this compound into peptide sequences allows for the introduction of rigidity and reactivity, which are crucial for enzyme-like behavior .

Case Study: Synthesis and Characterization

In a recent study, researchers synthesized tetrapeptides containing two units of this compound along with other amino acids. The peptides were characterized using X-ray crystallography, revealing their three-dimensional structures and confirming the presence of reactive double bonds that could participate in further chemical reactions .

Case Study: Anticancer Properties

Another study investigated the anticancer properties of this compound-containing peptides against resistant cancer cell lines. The findings indicated that certain derivatives maintained efficacy even in cells resistant to conventional therapies, suggesting potential for therapeutic development in drug-resistant cancers .

Analyse Chemischer Reaktionen

Key Methods:

-

Chemical Dehydration : Serine residues in peptides undergo dehydration using agents like methanesulfonyl chloride (MsCl) and DBU, yielding Dha with isolated yields of 70–73% .

-

Radical-Mediated Pathways : Asymmetric cleavage of disulfide bonds under collision-induced dissociation (CID) generates Dha residues in gas-phase reactions .

-

Enzymatic Approaches : Glycyl-tRNA-dependent enzymes (e.g., PEARLs) in bacteria catalyze post-translational modifications to introduce Dha .

Example Protocol :

textBoc-Gly-Ser-OMe → Boc-Gly-ΔAla-OMe Reagents: MsCl, Et₃N, DBU in DMF at −10°C Yield: 70% [13]

Chemical Reactions of Glycyldehydroalanine

The α,β-unsaturated amide in Gly-ΔAla participates in diverse reactions:

Nucleophilic Additions

-

Thiol-Ene Reactions : Dha reacts with thiols (e.g., 1-thiol-GlcNAc) to form stable thioether adducts, enabling site-specific protein glycosylation .

-

Amine Additions : Primary amines undergo conjugate additions to Dha, forming β-aminoalanine derivatives .

Radical-Mediated Cleavage

Under CID, Gly-ΔAla-containing peptides exhibit N–Cα bond cleavage , producing c- and z-type fragment ions. This "dehydroalanine effect" localizes modifications in mass spectrometry :

Gly Ala PheCIDc ion Gly +z ion Phe

Crosslinking Reactions

Dha residues react with cysteine or lysine side chains in proteins, forming covalent crosslinks (e.g., lanthionine or lysinoalanine bridges) .

Mass Spectrometry Fragmentation Patterns

| Peptide Sequence | Fragment Ions (m/z) | Cleavage Site |

|---|---|---|

| Boc-Gly-ΔAla-Phe-ΔAla | c₁ (Boc-Gly), z₃ (Phe-ΔAla) | N–Cα of ΔAla |

| Gly-ΔAla-Met | c₂ (Gly-ΔAla), z₁ (Met) | N–Cα of ΔAla |

Stability Under CID

-

Dha-containing peptides fragment at lower collision energies (<30 eV) compared to saturated analogs.

-

Fragmentation efficiency depends on proton mobility and charge state.

Challenges and Limitations

Eigenschaften

CAS-Nummer |

10367-06-3 |

|---|---|

Molekularformel |

C5H8N2O3 |

Molekulargewicht |

144.13 g/mol |

IUPAC-Name |

2-[(2-aminoacetyl)amino]prop-2-enoic acid |

InChI |

InChI=1S/C5H8N2O3/c1-3(5(9)10)7-4(8)2-6/h1-2,6H2,(H,7,8)(H,9,10) |

InChI-Schlüssel |

HJIIFWYYFJPTGK-UHFFFAOYSA-N |

SMILES |

C=C(C(=O)O)NC(=O)CN |

Kanonische SMILES |

C=C(C(=O)O)NC(=O)CN |

Aussehen |

Solid powder |

Key on ui other cas no. |

10367-06-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Glycyldehydroalanine; NSC 203458; NSC-203458; NSC203458 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.